Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Application of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane as a Ligand for Transition Metal Complexes
Introduction: The Unique Potential of a Sexadentate Macrocycle
In the vast field of coordination chemistry, the design of ligands is paramount to tuning the properties of metal complexes for specific applications. Macrocyclic ligands, with their pre-organized structures, offer enhanced thermodynamic stability and kinetic inertness to their metal complexes through the macrocyclic effect. This guide focuses on a particularly versatile macrocycle: 1,4,10,13-tetrathia-7,16-diazacyclooctadecane. This 18-membered ring is a sexadentate ligand, meaning it can bind to a metal center through six donor atoms.[1] Its unique architecture, featuring four soft thioether (S) donors and two harder secondary amine (N) donors, makes it an exceptional chelating agent for a wide array of transition metals.[2][3] The combination of soft and hard donor atoms allows for nuanced electronic and steric control over the coordinated metal, opening avenues for applications in catalysis, materials science, and drug development.[4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only the "how" but also the "why" behind the synthesis, characterization, and application of transition metal complexes featuring this remarkable ligand.
Section 1: Ligand Design and Coordination Principles
The efficacy of 1,4,10,13-tetrathia-7,16-diazacyclooctadecane stems from its specific structural and electronic features.
-
Pre-organization and the Macrocyclic Effect: The cyclic structure of the ligand means that the donor atoms are already positioned for coordination. This pre-organization minimizes the entropic penalty associated with binding, leading to the formation of highly stable metal complexes compared to analogous acyclic ligands.
-
Hard-Soft Acid-Base (HSAB) Theory in Action: The ligand contains two distinct types of donor atoms:
-
Thioether (S) groups: These are considered "soft" donors according to HSAB theory. They have a preference for binding to soft metal ions, such as Cu(I), Ag(I), Pd(II), and Pt(II). The relatively nucleophilic thiol of cysteine residues is a common feature in bioactive macrocyclic peptides, highlighting the importance of thioether linkages.[6]
-
Amine (N-H) groups: These are "harder" donors, preferring to coordinate with harder metal ions like Cr(III), Fe(III), Co(III), and Ni(II).
-
Coordination Geometry: With its six donor atoms and flexible 18-membered ring, the ligand typically wraps around a single metal ion to form a distorted octahedral geometry.[7] This is a common and stable coordination environment for many transition metals. The two amine groups often occupy trans positions, with the four sulfur atoms defining the equatorial plane.
dot
graph "ligand_structure" {
layout="neato";
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];
N1 [label="NH", pos="0,1.5!"];
N2 [label="NH", pos="0,-1.5!"];
S1 [label="S", pos="1.8,0.8!"];
S2 [label="S", pos="1.8,-0.8!"];
S3 [label="S", pos="-1.8,0.8!"];
S4 [label="S", pos="-1.8,-0.8!"];
// Connections
N1 -- S1 [len=1.5];
S1 -- S2 [len=1.0];
S2 -- N2 [len=1.5];
N2 -- S4 [len=1.5];
S4 -- S3 [len=1.0];
S3 -- N1 [len=1.5];
// Dummy nodes for ring structure
C1 [label="CH₂-CH₂", pos="0.9,1.3!", fontsize=10];
C2 [label="CH₂", pos="1.8,0!", fontsize=10];
C3 [label="CH₂-CH₂", pos="0.9,-1.3!", fontsize=10];
C4 [label="CH₂-CH₂", pos="-0.9,-1.3!", fontsize=10];
C5 [label="CH₂", pos="-1.8,0!", fontsize=10];
C6 [label="CH₂-CH₂", pos="-0.9,1.3!", fontsize=10];
N1 -- C1 -- S1;
S1 -- C2 -- S2;
S2 -- C3 -- N2;
N2 -- C4 -- S4;
S4 -- C5 -- S3;
S3 -- C6 -- N1;
}
केंद
Caption: Structure of 1,4,10,13-tetrathia-7,16-diazacyclooctadecane.
Section 2: Synthesis of Transition Metal Complexes
The synthesis of complexes with this ligand is generally straightforward, typically involving a direct reaction between the ligand and a suitable metal salt in a polar solvent.
Protocol 2.1: General Synthesis of a M(L)₂ Complex
This protocol describes a general method for synthesizing a complex where L is 1,4,10,13-tetrathia-7,16-diazacyclooctadecane, M is a divalent transition metal (e.g., Ni(II), Cu(II)), and X is a non-coordinating anion (e.g., ClO₄⁻, PF₆⁻).
Materials:
-
1,4,10,13-Tetrathia-7,16-diazacyclooctadecane (Ligand, L)
-
Metal(II) salt (e.g., Ni(ClO₄)₂·6H₂O, Cu(BF₄)₂·xH₂O)
-
Anhydrous Ethanol or Acetonitrile
-
Diethyl ether
-
Schlenk flask or round-bottom flask with condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon), optional but recommended
Methodology:
-
Ligand Dissolution: In a 100 mL Schlenk flask, dissolve 1.0 mmol of the ligand in 30 mL of anhydrous ethanol. Gentle heating and stirring may be required to achieve complete dissolution.
-
Metal Salt Dissolution: In a separate flask, dissolve 1.0 mmol of the metal(II) salt in 10 mL of anhydrous ethanol.
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
Reflux: Fit the flask with a condenser and reflux the reaction mixture for 2-4 hours.[8] A color change is often observed, indicating complex formation.
-
Isolation: After cooling the solution to room temperature, reduce the solvent volume to approximately 10 mL under vacuum. The product may precipitate at this stage. If not, slowly add diethyl ether until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with small portions of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Drying: Dry the resulting solid complex under vacuum for several hours. Store in a desiccator.
Section 3: Characterization of the Complexes
A suite of analytical techniques is required to confirm the identity, purity, and structure of the synthesized complexes.
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Reactants -> Reaction -> Isolation -> Product;
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Properties [label="Elemental Analysis,\nMagnetic Susceptibility,\nMolar Conductivity"];
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Product -> Spectroscopy;
Product -> Structure;
Product -> Properties;
}
केंद
Caption: Experimental workflow for synthesis and characterization.
Key Characterization Techniques:
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To confirm coordination of the ligand. | Shift in the N-H stretching and bending frequencies upon coordination. Appearance of new low-frequency bands corresponding to M-N and M-S stretching vibrations (typically < 500 cm⁻¹).[9] |
| UV-Visible Spectroscopy | To study the electronic properties of the metal center. | For d-block metals, observation of d-d transitions. The position and intensity of these bands provide information about the coordination geometry and ligand field strength.[9] |
| ¹H NMR Spectroscopy | To probe the ligand environment in solution (for diamagnetic complexes). | Broadening or shifting of ligand proton signals upon complexation compared to the free ligand, indicating a change in the electronic environment.[10] |
| Elemental Analysis (CHN/S) | To determine the empirical formula and purity of the complex. | The experimental percentages of C, H, N, and S should match the calculated values for the proposed formula of the complex.[11] |
| Molar Conductivity | To determine if the complex is an electrolyte. | Measurement in a polar solvent (e.g., DMSO, DMF) will distinguish between non-electrolytes and 1:1, 1:2, or 2:1 electrolytes based on the conductivity value.[12] |
| Magnetic Susceptibility | To determine the number of unpaired electrons on the metal center. | Provides information on the oxidation state and spin state of the metal ion (e.g., distinguishing between high-spin and low-spin complexes).[11] |
| X-ray Crystallography | To determine the precise 3D solid-state structure. | Provides definitive information on bond lengths, bond angles, coordination geometry, and the overall structure of the complex.[7] |
Section 4: Applications in Research and Development
The unique properties of tetrathia-diazacyclooctadecane complexes make them promising candidates for several advanced applications.
Catalysis
Transition metal complexes are workhorses in homogeneous catalysis.[13] Complexes with macrocyclic ligands are particularly valued for their high stability, which prevents ligand dissociation and catalyst decomposition under harsh reaction conditions.[14]
-
Oxidation Catalysis: The presence of multiple oxidation states in metals like iron, manganese, and copper, stabilized by the robust macrocyclic ligand, makes these complexes suitable for oxidation reactions. They can be investigated as catalysts for the oxidation of substrates like alcohols or for dye bleaching in environmental remediation applications.[14]
-
Small Molecule Activation: The defined coordination sphere and tunable electronic properties could be harnessed for the activation of small molecules such as O₂ or CO₂. The thioether donors can help stabilize low-valent metal centers, which are often required for such catalytic cycles.
Medicinal and Pharmaceutical Applications
Macrocyclic compounds and their metal complexes are gaining significant attention in drug discovery.[4][15] They can be used to modulate difficult biological targets and offer novel chemical scaffolds.[15]
-
Antimicrobial and Anticancer Agents: Transition metal complexes can exhibit potent antimicrobial and anticancer properties.[5][16] The mechanism often involves interaction with DNA, inhibition of essential enzymes, or the generation of reactive oxygen species.[5] The chelation of a metal ion by the macrocycle can enhance its biological activity, as the complex may have improved cell permeability compared to the free metal ion.
-
Radiopharmaceuticals: The ability of macrocycles to form extremely stable chelates with metal ions is critical in radiopharmacy.[17] While typically aza-macrocycles are used, the tetrathia-diaza framework could be explored for chelating radioisotopes (e.g., ⁶⁴Cu, ⁹⁹ᵐTc) for use in diagnostic imaging (PET, SPECT) or targeted radiotherapy. The kinetic inertness of the complex is vital to prevent the release of the toxic free radionuclide in the body.[18]
dot
digraph "coordination" {
graph [overlap=false, splines=true];
node [shape=circle, style=filled, fontcolor="#FFFFFF"];
edge [color="#5F6368"];
M [label="M", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=16];
subgraph "cluster_ligand" {
node [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
N1 [label="N", pos="0,1.5!"];
N2 [label="N", pos="0,-1.5!"];
node [shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
S1 [label="S", pos="1.2,0.8!"];
S2 [label="S", pos="1.2,-0.8!"];
S3 [label="S", pos="-1.2,0.8!"];
S4 [label="S", pos="-1.2,-0.8!"];
edge [style=dashed, color="#34A853"];
N1 -- S1 -- S2 -- N2 -- S4 -- S3 -- N1;
}
M -> N1 [label=""];
M -> N2 [label=""];
M -> S1 [label=""];
M -> S2 [label=""];
M -> S3 [label=""];
M -> S4 [label=""];
}
केंद
Caption: Octahedral coordination of the ligand to a metal center (M).
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Ghosh, M., et al. (2018). Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching. Molecules, 23(9), 2279. Available from: [Link]
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Al-Adilee, K. J., & Al-Jbouri, H. H. A. (2022). Synthesis, Characterization of New Metal Complexes of Co (II), Cu (II), Cd (II) and Ru (III) from azo ligand 5-((2-(1H-indol-2-yl)ethyl)diazenyl)-2-aminobenzoic acid and study their biological activity. Baghdad Science Journal, 19(4), 0789. Available from: [Link]
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Weßing, J., et al. (2024). Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Chemical Society Reviews. Available from: [Link]
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Curtis, N. F., & Hay, R. W. (1981). Transition-metal complexes of the macrocyclic ligand C-meso-5,12-dimethyl-1,4,8,11-tetra-azacyclotetradecane. Journal of the Chemical Society, Dalton Transactions, (8), 1957. Available from: [Link]
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Al-Adilee, K. J. (2016). Synthesis and Characterization of some Transition Metal Complexes via Schiff Bases Derived from Dithiooxamide and Selective Aldehydes. Journal of Al-Nahrain University, 19(2), 68-80. Available from: [Link]
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Kumar, S., Kumar, D., & Kumar, S. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Journal of Chemical and Pharmaceutical Research, 8(9), 57-65. Available from: [Link]
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